molecular formula C12H16N2S B3154571 4-(Piperidin-1-yl)benzene-1-carbothioamide CAS No. 779310-82-6

4-(Piperidin-1-yl)benzene-1-carbothioamide

Cat. No. B3154571
M. Wt: 220.34 g/mol
InChI Key: FAOANRLDQGLMRC-UHFFFAOYSA-N
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Description

“4-(Piperidin-1-yl)benzene-1-carbothioamide” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

  • Synthesis of Anti-inflammatory and Antibacterial Agents : A study by Elgazwy, Nassar, and Zaki (2012) describes the synthesis of compounds including 5-(benzofuran-2-yl)-3-(4-(piperidin-1-yl)phenyl)-2,3-dihydropyrazole-1-carbothioamide, showing significant anti-inflammatory and antibacterial properties (Elgazwy, Nassar, & Zaki, 2012).

  • Chemotherapeutic Applications and Molecular Docking Analysis : Al-Mutairi et al. (2021) studied the crystal structures of chemotherapeutic agents, including 4-nitrobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate, providing insights into intermolecular interactions and their implications in cancer treatment (Al-Mutairi et al., 2021).

  • Antimicrobial and Anti-Proliferative Activities : Research by Al-Mutairi, Al-Alshaikh, Al-Omary, Hassan, El-Mahdy, and El-Emam (2019) involves the synthesis of 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, demonstrating broad spectrum antibacterial activities and significant anti-proliferative activity against human tumor cell lines (Al-Mutairi et al., 2019).

  • Conformational Analysis of H3-receptor Antagonists : A study by Plazzi, Bordi, Mor, Cozzini, and Domiano (1997) analyzed the conformations of thioperamide, a potent H3-receptor antagonist, which contains a piperidine-1-carbothioamide fragment. This research aids in the design of new H3-receptor antagonists (Plazzi et al., 1997).

  • Antibacterial Study of N-Substituted Derivatives : Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, and Afzal (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showing moderate to talented antibacterial activity (Khalid et al., 2016).

Future Directions

Piperidine derivatives are being utilized in different therapeutic applications, indicating their importance in the field of drug discovery . This suggests that “4-(Piperidin-1-yl)benzene-1-carbothioamide” and similar compounds may have potential for future research and development in pharmaceutical applications.

properties

IUPAC Name

4-piperidin-1-ylbenzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c13-12(15)10-4-6-11(7-5-10)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOANRLDQGLMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-1-yl)benzene-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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